2-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazole
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Overview
Description
2-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative of thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazole has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A halogenated phenol with similar substituents but lacking the thiadiazole ring.
2-Chloro-4-bromophenyl derivatives: Compounds with similar halogenation patterns but different functional groups or ring systems.
Uniqueness
2-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and chlorine atoms on the phenyl ring and the thiadiazole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H4BrClN2S |
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Molecular Weight |
275.55 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H4BrClN2S/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H |
InChI Key |
LQOASTSOVVBXEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=NN=CS2 |
Origin of Product |
United States |
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